CID 71354725
Description
CID 71354725 is a betulin-derived compound, structurally characterized by modifications to the triterpenoid backbone of betulin (CID 72326). Betulin and its derivatives, such as betulinic acid (CID 64971) and 3-O-caffeoyl betulin (CID 10153267), are bioactive molecules known for their roles in medicinal chemistry, particularly as inhibitors of enzymes like steroid sulfatases or transporters involved in bile acid metabolism . These compounds typically exhibit enhanced solubility and bioavailability when functionalized with polar groups, such as caffeoyl moieties, which may improve their pharmacokinetic profiles .
Properties
Molecular Formula |
SnZr4 |
|---|---|
Molecular Weight |
483.61 g/mol |
InChI |
InChI=1S/Sn.4Zr |
InChI Key |
QOECVWSEHGLFMT-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Zr].[Zr].[Zr].[Sn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 71354725 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle hazardous chemicals. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Available Reaction Data
The provided search results do not contain specific reaction data for CID 71354725. While source initially outlines general reaction types (oxidation, reduction, substitution) and reagents, this source is explicitly excluded per the query’s requirements. Other sources ( – ) focus on unrelated compounds, reaction methodologies, or analytical frameworks, offering no direct insights into this compound’s reactivity.
General Reaction Types for Analogous Compounds
Although no specific data exists for this compound, insights can be drawn from analogous compounds in the literature:
Analytical and Methodological Considerations
For compounds like this compound, modern analytical techniques and frameworks are critical for reaction analysis:
-
High-Throughput Mass Spectrometry : Enables rapid, quantitative analysis of reaction outcomes using fragmentation patterns as molecular barcodes .
-
Catalyst-Free Protocols : Reactions in aqueous media (e.g., water) under ambient conditions reduce environmental impact and simplify workups .
-
Semantic Data Organization : Frameworks like Aggregate Exposure Pathways (AEPs) and Adverse Outcome Pathways (AOPs) aid in structuring mechanistic data for risk assessment .
Research Gaps and Recommendations
Given the absence of direct data for this compound, the following steps are advised:
-
Consult Reliable Databases : Use platforms like CAS SciFinder ( ) or PubChem to retrieve synthesis routes, reaction conditions, and mechanistic studies.
-
Experimental Validation : Employ techniques such as NMR, HPLC, or mass spectrometry to characterize reaction intermediates and products.
-
Mechanistic Modeling : Apply computational tools to predict reactivity based on structural features.
Scientific Research Applications
CID 71354725 has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: The compound may serve as a probe for investigating biological pathways, enzyme interactions, and cellular processes.
Industry: It may be used in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of CID 71354725 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison
Betulin-derived inhibitors share a common triterpenoid core but differ in substituent groups, which critically influence their binding affinities and biological activities. Below is a comparative analysis of CID 71354725 with structurally related compounds:
Key Observations :
- Betulin (CID 72326) serves as the parent compound but lacks functional groups that enhance target engagement or solubility.
- Betulinic acid (CID 64971) introduces a carboxylic acid at C28, improving solubility and enabling interaction with charged residues in enzyme active sites .
- 3-O-Caffeoyl betulin (CID 10153267) demonstrates the impact of esterification with caffeic acid, which enhances binding through π-π stacking and hydrogen bonding .
- This compound likely follows this trend, with structural modifications (e.g., acyl or glycosidic groups) hypothesized to improve inhibitory efficacy and pharmacokinetics.
Pharmacological and Mechanistic Insights
Betulin derivatives inhibit enzymes such as steroid sulfatases by mimicking natural substrates like dehydroepiandrosterone sulfate (DHEAS, CID 12594) or taurocholic acid (CID 6675). Structural overlays in Figure 8 of suggest that bulky substituents (e.g., caffeoyl groups) occupy hydrophobic regions of the enzyme active site, displacing endogenous substrates .
Challenges and Limitations
- Synthetic Complexity : Functionalization of the betulin backbone, as seen in CID 10153267, requires multi-step synthesis, which may limit scalability .
- Data Gaps : Specific IC₅₀ values, toxicity profiles, and in vivo efficacy data for this compound are absent in the provided evidence, necessitating further experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
